molecular formula C22H29N5O4 B2812943 8-Azepan-1-yl-7-(2-hydroxy-3-phenoxy-propyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 799258-01-8

8-Azepan-1-yl-7-(2-hydroxy-3-phenoxy-propyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2812943
CAS No.: 799258-01-8
M. Wt: 427.505
InChI Key: YNARQTRGBVMTCM-UHFFFAOYSA-N
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Description

8-Azepan-1-yl-7-(2-hydroxy-3-phenoxy-propyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azepan-1-yl-7-(2-hydroxy-3-phenoxy-propyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including alkylation, hydroxylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms by gaining electrons.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

8-Azepan-1-yl-7-(2-hydroxy-3-phenoxy-propyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azepane ring and phenoxy-propyl group differentiate it from other purine derivatives, potentially leading to unique interactions and effects.

Properties

IUPAC Name

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-24-19-18(20(29)25(2)22(24)30)27(21(23-19)26-12-8-3-4-9-13-26)14-16(28)15-31-17-10-6-5-7-11-17/h5-7,10-11,16,28H,3-4,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNARQTRGBVMTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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